

# MRL-436 molecular formula and structure

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## Compound of Interest

Compound Name: MRL-436

Cat. No.: B2686384

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An In-Depth Technical Guide to SD-436: A Potent and Selective STAT3 PROTAC Degradator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SD-436, a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the molecule's core properties, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.

## Core Molecular Attributes of SD-436

SD-436 is a bifunctional molecule engineered to hijack the cell's natural protein disposal machinery to specifically eliminate the STAT3 protein, a key therapeutic target in various cancers and other diseases.

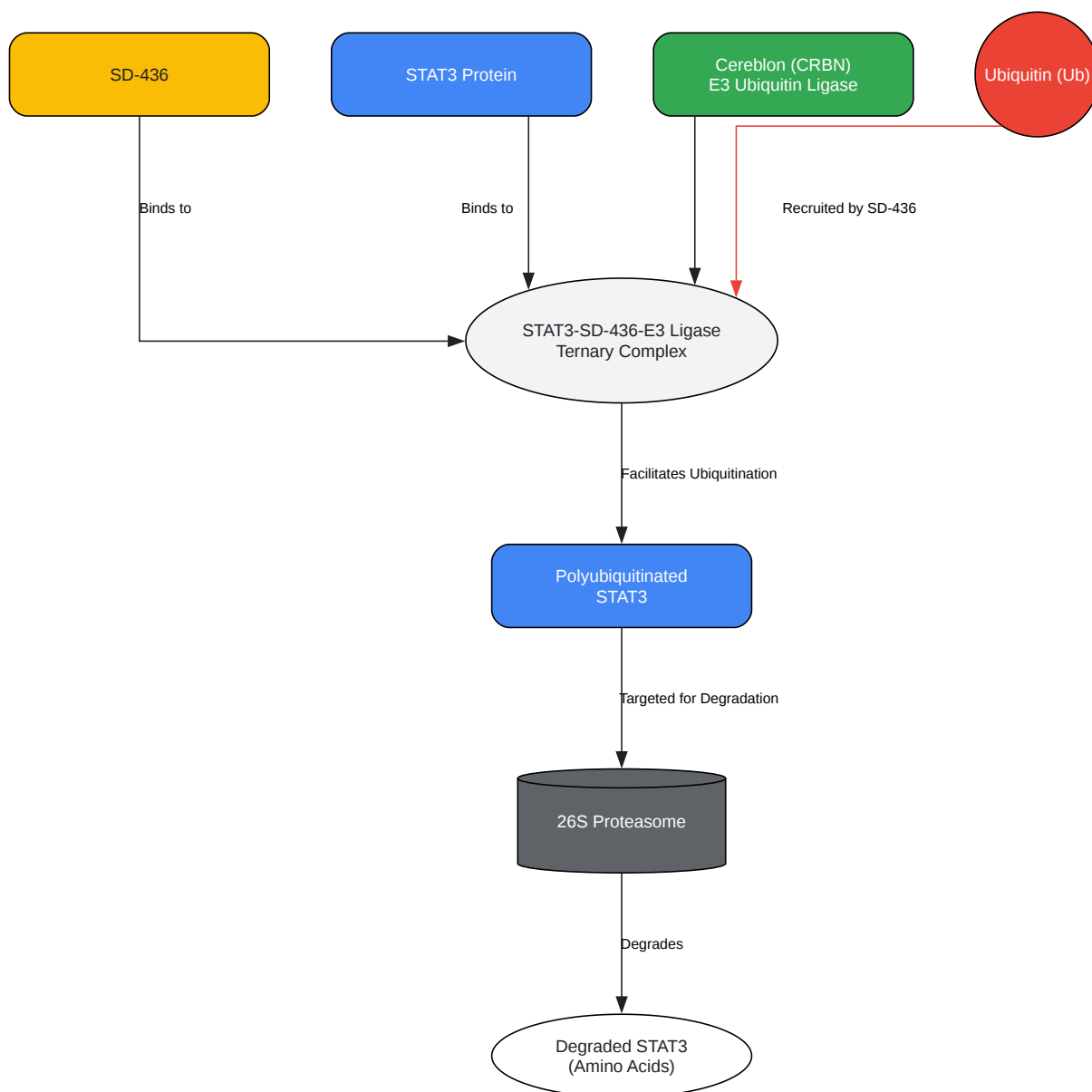
Property	Value
Molecular Formula	C58H62F4N9O14PS[1][2][3]
Molecular Weight	1248.20 g/mol [1][3]
CAS Number	2497585-50-7[1]

Chemical Structure:

 SD-436 Chemical Structure

## Mechanism of Action: PROTAC-Mediated STAT3 Degradation

SD-436 functions as a PROTAC, physically linking the STAT3 protein to an E3 ubiquitin ligase complex. This proximity facilitates the tagging of STAT3 with ubiquitin, marking it for degradation by the proteasome. This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein.[\[4\]](#)



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Caption: Mechanism of action for SD-436 as a STAT3 PROTAC degrader.

# Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data for SD-436, demonstrating its potency and selectivity.

Table 1: In Vitro Potency and Selectivity

Parameter	Cell Line	Value	Reference
DC50 (STAT3 Degradation)	SU-DHL-1	10 nM	[5]
Pfeiffer (STAT3K658R mutant)	2.5 nM	[1][5]	
MOLM-16	Near complete degradation at 320 nM (4h)	[1]	
IC50 (STAT Protein Binding)	STAT3	19 nM	[1]
STAT1	270 nM	[1]	
STAT4	360 nM	[1]	
STAT5	>10 µM	[1]	
STAT6	>10 µM	[1]	
IC50 (Cell Growth Inhibition)	MOLM-16	0.038 µM (4 days)	[1]
SU-DHL-1	0.43 µM (4 days)	[1]	
SUP-M2	0.39 µM (4 days)	[1]	

Table 2: In Vivo Efficacy

Animal Model	Dosing	Outcome	Reference
MOLM-16 Xenograft	5 mg/kg, single i.v. dose	Rapid, complete, and durable STAT3 depletion	<a href="#">[6]</a>
Leukemia & Lymphoma Xenografts	Weekly dosing	Complete and long-lasting tumor regression	<a href="#">[6]</a>
Mice (Spleen and Liver)	10 mg/kg	~90% STAT3 protein depletion at 48 and 72 hours	<a href="#">[5]</a>

## Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of SD-436's effects.

### Western Blot for STAT3 Degradation

This protocol is designed to quantify the levels of total and phosphorylated STAT3 protein in cell lysates following treatment with SD-436.

#### 1. Sample Preparation:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.

#### 2. Gel Electrophoresis:

- Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
- Perform SDS-PAGE to separate proteins based on molecular weight.

#### 3. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF membrane.

#### 4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[\[7\]](#)
- Incubate the membrane with a primary antibody specific for STAT3 or phospho-STAT3 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[8\]](#)
- Wash the membrane again three times with TBST.

#### 5. Detection and Analysis:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[8\]](#)
- Quantify the band intensities using densitometry software.
- Normalize the STAT3 band intensity to a loading control (e.g.,  $\beta$ -actin or GAPDH).[\[7\]](#)

## Cell Viability Assay (MTT/XTT)

This protocol assesses the effect of SD-436 on cell viability and proliferation.

#### 1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium.[\[9\]](#)
- Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.  
[\[9\]](#)

#### 2. Compound Treatment:

- Prepare serial dilutions of SD-436 in complete culture medium.

- Remove the existing medium from the wells and add 100  $\mu$ L of the medium containing the desired concentrations of SD-436.
- Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).[9]
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

### 3. MTT Assay:

- Add 10  $\mu$ L of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Add 100  $\mu$ L of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

### 4. XTT Assay:

- Add 50  $\mu$ L of a freshly prepared XTT working solution to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance of the soluble formazan product at 450 nm, with a reference wavelength of 630-690 nm.[9]

## Human Tumor Xenograft Model

This protocol provides a general workflow for evaluating the in vivo efficacy of SD-436 in an animal model.

### 1. Animal and Cell Line Preparation:

- Use immunodeficient mice (e.g., athymic nude or SCID mice).[10]
- Culture human cancer cells to be implanted.

### 2. Tumor Implantation:

- Subcutaneously inject the human cancer cells into the flank of the mice.[10]

### 3. Tumor Growth Monitoring:

- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

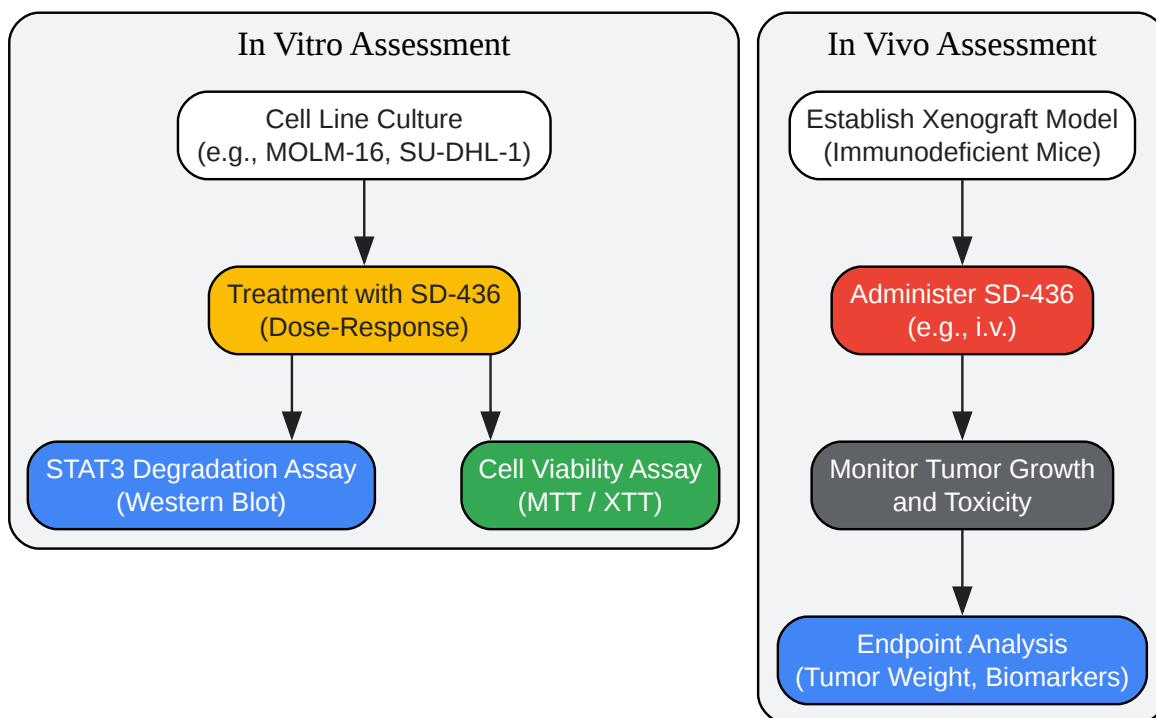
### 4. Compound Administration:

- Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Administer SD-436 or a vehicle control via the desired route (e.g., intravenous injection).

### 5. Efficacy and Toxicity Assessment:

- Continue to monitor tumor volume throughout the study.
- Monitor the body weight and general health of the mice as indicators of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm STAT3 degradation).





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Caption: General experimental workflow for the evaluation of SD-436.

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